molecular formula C8H6F3N3S B14046438 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14046438
M. Wt: 233.22 g/mol
InChI Key: GDZHVFMSSBQKNI-UHFFFAOYSA-N
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Description

1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3S and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-cyano-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

Properties

Molecular Formula

C8H6F3N3S

Molecular Weight

233.22 g/mol

IUPAC Name

4-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-3-6(14-13)2-1-5(7)4-12/h1-3,14H,13H2

InChI Key

GDZHVFMSSBQKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)C#N

Origin of Product

United States

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